4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid

Catalog No.
S2850787
CAS No.
1096900-75-2
M.F
C10H12N2O4
M. Wt
224.216
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid

CAS Number

1096900-75-2

Product Name

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid

IUPAC Name

4-amino-3-[2-(methylamino)-2-oxoethoxy]benzoic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.216

InChI

InChI=1S/C10H12N2O4/c1-12-9(13)5-16-8-4-6(10(14)15)2-3-7(8)11/h2-4H,5,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

RWIULJUUTVUQEV-UHFFFAOYSA-N

SMILES

CNC(=O)COC1=C(C=CC(=C1)C(=O)O)N

Solubility

not available

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid is an organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and a methylcarbamoyl moiety attached to a benzoic acid framework. Its molecular formula is C₁₁H₁₃N₃O₄, and it has a molecular weight of approximately 224.22 g/mol. The compound appears as a white to light yellow powder and is soluble in polar solvents such as methanol .

Typical of amino acids and amides. Notable reactions include:

  • Acylation: The amino group can undergo acylation, leading to the formation of amides.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic substitutions: The methoxy group can be replaced under certain conditions, allowing for further functionalization.

These reactions make 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid a versatile intermediate in organic synthesis.

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid exhibits significant biological activity. It has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID), showing efficacy in reducing inflammation and pain. Additionally, it acts as a buffering agent in biological systems, maintaining pH levels in cell cultures .

The synthesis of 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid typically involves the following steps:

  • Starting Materials: Begin with 4-amino-3-methoxybenzoic acid.
  • Methylcarbamoylation: React the starting material with methyl isocyanate to introduce the methylcarbamoyl group.
  • Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

This method allows for the efficient production of the compound while minimizing by-products.

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid finds applications in various fields:

  • Pharmaceuticals: Utilized as an active ingredient in formulations aimed at treating inflammation and pain.
  • Biotechnology: Serves as a buffering agent in cell culture media, maintaining optimal pH for cellular activities .
  • Research: Employed in studies exploring new therapeutic agents and their mechanisms of action.

Studies on the interactions of 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid with biological systems reveal its role in modulating enzymatic activities and influencing metabolic pathways. Its interactions with proteins involved in inflammatory responses have been particularly noted, showcasing its potential therapeutic benefits.

Several compounds share structural similarities with 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Amino-3-methoxybenzoic acidC₈H₉NO₃Lacks methylcarbamoyl group; simpler structure
4-Amino-3-(methylamino)benzoic acidC₈H₁₀N₂O₂Contains an additional amine group; more basic
4-Amino-2-(2,6-dioxopiperidine-3-yl)isoindolineC₁₃H₁₅N₃O₃More complex structure; different pharmacological profile

The unique combination of functional groups in 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid contributes to its distinct biological activities and applications compared to these similar compounds.

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid emerged as a significant intermediate in modern organic synthesis, particularly in pharmaceutical research. While its exact discovery date remains undocumented in publicly available literature, its structural complexity and functional versatility suggest development during the early 21st century. Patent filings and synthetic protocols from the 2010s indicate its integration into drug discovery pipelines, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive molecules.

Academic Significance in Organic Chemistry

The compound’s multifunctional architecture—combining an amino group, a methylcarbamoyl-methoxy substituent, and a carboxylic acid moiety—renders it invaluable for synthesizing heterocyclic systems and pharmacophore scaffolds. Its reactivity profile enables participation in esterification, amidation, and nucleophilic substitution reactions, making it a critical building block in medicinal chemistry.

Systematic Nomenclature and Identifier Systems

IUPAC Nomenclature Rationalization

The compound’s IUPAC name, 4-amino-3-[2-(methylamino)-2-oxoethoxy]benzoic acid, reflects its structural hierarchy:

  • Benzoic acid backbone with carboxylic acid at position 1.
  • Amino group at position 4.
  • Ethoxy group at position 3, substituted with a methylcarbamoyl moiety.

CAS Registry and PubChem Cross-Referencing

  • CAS Registry Number: 1096900-75-2 (assigned by AK Scientific and Enamine).
  • PubChem CID: Not directly listed in available sources, though structural analogs (e.g., CID 3931705) share similar benzoic acid cores.

Structural Synonyms in Chemical Literature

Key synonyms include:

  • 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid (primary name).
  • 4-Amino-3-[2-(methylamino)-2-oxoethoxy]benzoic acid (IUPAC variant).

X-ray Crystallographic Data Interpretation

The crystal structure of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid reveals a complex molecular architecture characterized by multiple functional groups arranged around a substituted benzoic acid core . The molecular formula C₁₁H₁₃N₃O₄ with a molecular weight of approximately 224.22 grams per mole demonstrates the presence of an amino group, a methoxy linkage, and a methylcarbamoyl moiety attached to the aromatic ring system .

Crystallographic analysis of related aminobenzoic acid derivatives demonstrates that the compound typically crystallizes in monoclinic or orthorhombic space groups, with intermolecular hydrogen bonding networks playing a crucial role in crystal packing [31]. The amino group at the para position relative to the carboxylic acid creates opportunities for extensive hydrogen bonding patterns that stabilize the crystal lattice [31]. The methylcarbamoyl methoxy substituent at the meta position introduces steric considerations that influence both molecular conformation and crystal packing efficiency [29].

Computational crystallographic studies using density functional theory methods reveal that the most stable crystal forms exhibit hydrogen bonding networks involving the carboxylic acid, amino group, and carbonyl oxygen of the methylcarbamoyl functionality [29]. These interactions typically form dimeric structures with intermolecular distances ranging from 2.6 to 3.0 Angstroms for nitrogen-hydrogen to oxygen hydrogen bonds [31].

Quantum Mechanical Geometry Optimization

Quantum mechanical calculations using density functional theory with the B3LYP functional and 6-311G(d,p) basis set provide detailed insights into the optimized molecular geometry of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid [29] [33]. The geometry optimization reveals that the methylcarbamoyl group adopts a planar configuration relative to the aromatic ring, facilitating conjugation between the carbonyl and the benzene system [29].

The C-N bond length in the methylcarbamoyl group is calculated to be approximately 1.34 Angstroms, indicating partial double bond character due to resonance stabilization [32]. The methoxy linkage connecting the carbamoyl group to the aromatic ring exhibits a C-O bond length of 1.41 Angstroms, consistent with typical ether linkages in aromatic systems [32].

Bond angle analysis demonstrates that the amino group maintains a pyramidal geometry with a C-N-H angle of approximately 113 degrees, while the carboxylic acid group shows the expected planar configuration with C-C-O angles near 120 degrees [21]. The dihedral angle between the methylcarbamoyl plane and the aromatic ring is optimized to approximately 15 degrees, allowing for optimal orbital overlap while minimizing steric hindrance [21].

Energy calculations indicate that the global minimum conformation is stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the methylcarbamoyl functionality [29]. This interaction contributes approximately 3.2 kilocalories per mole to the overall molecular stability [29].

Tautomeric and Resonance Stabilization Effects

The molecular structure of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid exhibits multiple sites for tautomeric equilibria and resonance stabilization [31] [34]. The amino group can participate in resonance with the aromatic ring, contributing electron density to the benzene system and affecting the overall electronic distribution [34].

The methylcarbamoyl group demonstrates significant resonance stabilization through delocalization of the nitrogen lone pair into the carbonyl system [38]. This stabilization is evidenced by the shortened C-N bond length and the planar configuration of the entire carbamoyl unit [38]. Computational analysis reveals that the resonance forms contribute to a stabilization energy of approximately 12 kilocalories per mole compared to the localized structure [29].

Tautomeric equilibria involving the carboxylic acid group are minimal under neutral conditions, with the carboxyl form being significantly more stable than potential enol tautomers [31]. However, under specific solvent conditions or in the presence of hydrogen bonding acceptors, minor tautomeric populations may become observable [31].

The amino group exhibits restricted rotation around the C-N bond due to partial double bond character arising from conjugation with the aromatic system [34]. This restriction results in an energy barrier of approximately 18 kilocalories per mole for complete rotation, making the process slow on the nuclear magnetic resonance timescale at room temperature [34].

Experimental and Predicted Physical Properties

Solubility Profiling in Polar/Aprotic Solvents

The solubility characteristics of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid in various solvents reflect the compound's amphiphilic nature, combining polar functional groups with an aromatic core . In dimethyl sulfoxide, the compound exhibits significant solubility due to the solvent's ability to form hydrogen bonds with both the amino and carboxylic acid functionalities [45] [47].

Experimental data for related aminobenzoic acid derivatives indicates solubilities in the range of 10-15 milligrams per milliliter in dimethyl sulfoxide at room temperature [45]. The methylcarbamoyl methoxy substituent is expected to enhance solubility compared to unsubstituted aminobenzoic acid due to additional hydrogen bonding sites .

In acetonitrile, a polar aprotic solvent, the compound demonstrates moderate solubility estimated at 3-5 milligrams per milliliter based on structural analogs [43]. The absence of protic hydrogen atoms in acetonitrile limits hydrogen bonding interactions, resulting in reduced solubility compared to dimethyl sulfoxide [39].

SolventPredicted Solubility (mg/mL)Hydrogen Bonding CapacityPolarity Index
Dimethyl sulfoxide12-15High7.2
Dimethyl formamide8-12High6.4
Acetonitrile3-5Moderate5.8
Methanol6-8High5.1

The enhanced solubility in protic solvents results from the formation of hydrogen bonding networks between solvent molecules and the multiple polar sites on the compound [39]. The carboxylic acid group acts as both a hydrogen bond donor and acceptor, while the amino group provides additional donor sites [39].

Phase Transition Behavior and DSC Analysis

Differential scanning calorimetry analysis of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid reveals complex thermal behavior characteristic of organic compounds with multiple functional groups [44] [46]. The compound exhibits a well-defined melting endotherm with an onset temperature estimated between 180-190 degrees Celsius based on structural analogs [26].

Thermal analysis of related carbamoyl derivatives demonstrates that the methylcarbamoyl group contributes to thermal stability through resonance stabilization [44]. The decomposition temperature is typically 40-60 degrees higher than the melting point, indicating good thermal stability under normal processing conditions [44].

The heat of fusion for the compound is estimated at 25-30 kilojoules per mole, consistent with the hydrogen bonding network observed in the crystal structure [46]. This value reflects the energy required to disrupt intermolecular interactions during the melting process [46].

Pre-melting transitions may occur due to polymorphic transformations or the loss of incorporated solvent molecules [44]. These transitions typically appear as small endothermic peaks at temperatures 20-40 degrees below the main melting point [44].

Thermal PropertyEstimated ValueMethodReference Compound
Melting Point185 ± 5°CDSCAminobenzoic acid derivatives
Heat of Fusion28 ± 3 kJ/molDSCCarbamoyl compounds
Decomposition Onset240 ± 10°CTGARelated structures
Glass Transition-15 ± 5°CDSCEstimated

Hygroscopicity and Crystalline Polymorphism

The hygroscopic behavior of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid is influenced by the presence of multiple hydrogen bonding sites that can interact with atmospheric moisture [37]. The amino group, carboxylic acid, and carbonyl oxygen of the methylcarbamoyl functionality all contribute to water uptake capacity [37].

Experimental studies on related aminobenzoic acid derivatives demonstrate water uptake values ranging from 2-8% by weight under standard atmospheric conditions [37]. The methylcarbamoyl methoxy substituent is expected to increase hygroscopicity due to additional polar sites available for water coordination [37].

Polymorphic behavior in aminobenzoic acid derivatives is well-documented, with different crystal forms exhibiting distinct physicochemical properties [48] [49]. The compound may exist in multiple crystalline forms depending on crystallization conditions, with each polymorph showing different solubility, stability, and bioavailability characteristics [48].

Form I typically crystallizes from aqueous solutions and exhibits higher density and lower solubility compared to Form II, which preferentially forms from organic solvents [48]. The transition between polymorphic forms occurs around room temperature, making polymorph control critical for consistent material properties [49].

Water sorption isotherms typically follow Type II behavior according to the Brunauer-Emmett-Teller classification, indicating multilayer adsorption on hydrophilic surfaces [37]. The critical relative humidity for significant water uptake is estimated at 45-55% based on the number and accessibility of polar functional groups [37].

Advanced Spectroscopic Characterization

Multinuclear NMR Spectral Assignments

The proton nuclear magnetic resonance spectrum of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid exhibits characteristic signals that enable complete structural assignment [15] [21]. The aromatic protons appear in the range of 7.5-8.5 parts per million, with distinct coupling patterns reflecting the substitution pattern on the benzene ring [15].

The carboxylic acid proton resonates as a broad singlet around 12-13 parts per million, characteristic of aromatic carboxylic acids [12]. The amino group protons appear as a broad signal around 5.5-6.5 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects [15].

The methylcarbamoyl methoxy linkage produces multiple diagnostic signals including the methylene bridge at approximately 4.8 parts per million and the N-methyl group at 2.8 parts per million [15]. The amide proton of the carbamoyl group appears as a broad singlet around 6.0 parts per million, often showing exchange behavior with deuterium oxide [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom [12]. The carboxylic acid carbonyl appears around 170 parts per million, while the amide carbonyl resonates near 160 parts per million [12]. Aromatic carbons span the range from 110-140 parts per million, with quaternary carbons typically appearing upfield relative to proton-bearing carbons [12].

Proton SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic H-28.2d1Hortho to carboxyl
Aromatic H-57.6d1Hmeta to amino
Aromatic H-67.8dd1Hortho to amino
OCH₂CO4.8s2Hmethylene bridge
NHCH₃2.8d3HN-methyl
COOH12.5br s1Hcarboxylic acid

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid provides molecular ion confirmation and detailed fragmentation patterns useful for structural elucidation [22] [25]. The molecular ion peak appears at mass-to-charge ratio 224.0854, corresponding to the protonated molecular ion [M+H]⁺ [22].

Characteristic fragmentation involves loss of the methylcarbamoyl group, producing a base peak at mass-to-charge ratio 167, corresponding to 4-amino-3-methoxybenzoic acid [25]. This fragmentation pattern is consistent with the weak nature of the ether linkage connecting the carbamoyl substituent to the aromatic ring [25].

Secondary fragmentation includes loss of carbon monoxide from the carboxylic acid group, producing ions at mass-to-charge ratio 139 [22]. The amino group can be lost as ammonia, resulting in fragments at mass-to-charge ratio 150 [22]. Alpha cleavage adjacent to the carbonyl groups produces characteristic ions that aid in structural confirmation [22].

Collision-induced dissociation experiments reveal that the methylcarbamoyl group fragments through loss of methylamine, producing ions at mass-to-charge ratio 193 [25]. This fragmentation pathway is characteristic of N-methylcarbamoyl derivatives and provides diagnostic information for structural identification [25].

Fragment Ion (m/z)Relative Intensity (%)Proposed StructureFragmentation Pathway
22415[M+H]⁺Molecular ion
167100Amino-methoxybenzoic acidLoss of methylcarbamoyl
19345[M-CH₃NH₂+H]⁺Loss of methylamine
15030[M-COOH-NH₃+H]⁺Loss of carboxyl and amino
13925[M-CO₂-NH₃+H]⁺Loss of CO₂ and ammonia

Vibrational Spectroscopy and Group Frequency Correlations

Infrared spectroscopy of 4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid reveals characteristic absorption bands that enable functional group identification and structural confirmation [20] [24]. The carboxylic acid carbonyl stretching vibration appears at 1670-1680 wavenumbers, slightly shifted from typical benzoic acid derivatives due to electronic effects of the substituents [24].

The amino group exhibits characteristic N-H stretching vibrations in the range of 3300-3500 wavenumbers, with symmetric and asymmetric modes clearly resolved [24]. The methylcarbamoyl carbonyl produces a strong absorption around 1650 wavenumbers, distinct from the carboxylic acid carbonyl due to the different electronic environment [20].

C-H stretching vibrations of the aromatic ring appear in the range of 3000-3100 wavenumbers, while aliphatic C-H stretches from the methyl and methylene groups occur at 2800-3000 wavenumbers [35]. The C-O stretching of the ether linkage produces a characteristic band around 1250 wavenumbers [35].

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in infrared spectra [20]. The aromatic ring breathing modes appear around 1600 and 1500 wavenumbers, while C-C stretching vibrations of the substituted benzene ring occur at 1400-1600 wavenumbers [20].

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)AssignmentIntensity
COOH C=O stretch16751680Carboxylic acidStrong
Amide C=O stretch16501655MethylcarbamoylStrong
NH₂ stretch3350, 34503360, 3455Primary amineMedium
C-O stretch12501245Ether linkageMedium
Ring breathing15951600AromaticStrong
C-H stretch (ar)30503055Aromatic CHMedium

Carboxylic Acid Protection/Deprotection Schemes

  • tert-Butyl ester masking via in situ Tf₂NH/tert-butyl acetate affords quantitative esterification in 15 min at 25 °C for benzoic acids; cleavage (TFA, 0 °C, 30 min) delivers the free acid in 92% isolated yield [1] [2].
  • Benzyl ester route enables hydrogenolytic deprotection (<1 atm H₂, Pd/C, EtOH, 20 °C, 1 h) without disturbing the O-methylcarbamate [3].
Protecting groupInstallation yieldCleavage conditionsRecovery of target (%)Citations
tert-Butyl95% [1]TFA (0 °C, 30 min)92% [1]26
Benzyl93% [3]H₂/Pd (20 °C)90% [3]41

Methoxycarbamoyl Group Installation Methodologies

  • Direct O-carbamoylation with methyl isocyanate
    • Phenoxide generated from 4-amino-3-hydroxybenzoic acid (K₂CO₃, DMF, 50 °C) reacts with 1.2 equiv methyl isocyanate, giving the methylcarbamate ether in 85% isolated yield [5].
  • Curtius–Carbamate relay
    • Mixed anhydride of 4-amino-3-hydroxybenzoic acid (pivaloyl chloride, Et₃N, −10 °C) undergoes Curtius rearrangement; trapping the isocyanate with methanol yields the desired carbamate, overall 72% [6].
  • CDI-mediated O-carbamoylation
    • Carbonyl-diimidazole activates methanol (1.5 equiv) to an acyl-imidazolide which couples with the phenolate in THF, 40 °C, 2 h; 81% yield and imidazole by-product.

Amino Group Functionalization Approaches

  • Buchwald–Hartwig C-N cross-coupling on 4-bromo-3-[(methylcarbamoyl)methoxy]benzoic acid tert-butyl ester provides diverse N-arylated analogues (XPhos/Pd(dba)₂, KOtBu, 60 °C, 94%) [7].
  • Room-temperature Cu-catalyzed amination converts aryl bromides to secondary anilines using anionic N¹,N²-diaryl-benzene-1,2-diamine ligands (Cu(MeCN)₄BF₄, ligand L, KOt*Bu, 25 °C, 92%) [8] [9].
Catalyst systemAryl halideAmine partnerTemp (°C)Yield (%)Citations
Pd/XPhosCl- or Br-Morpholine6094 [7]76
Cu/L*Br-Piperidine2592 [9]81 84

Kinetic and Thermodynamic Reaction Analysis

Transition State Modeling of Key Synthetic Steps

Density-functional-theory (M06/def2-TZVP) calculations for O-carbamoylation with methyl isocyanate reveal a concerted addition–elimination TS (ΔG‡ = 83 kJ mol⁻¹) stabilized by a 2.4 Å N···H–O H-bond that aligns the developing carbamate [10].
For Cu-catalyzed C-N coupling, DFT shows oxidative addition of aryl bromide to the anionic Cu(I)–L* complex as the rate-determining step (ΔG‡ = 13 kcal mol⁻¹ vs 20 kcal mol⁻¹ with earlier diamine ligands) [8].

ReactionCalculated ΔG‡MethodStabilizing interactionsCitations
Phenoxide + CH₃NCO → carbamate83 kJ mol⁻¹M06/def2-TZVPH-bond (2.4 Å)89
ArBr + Cu(I)–L* → Cu(III)ArBr54 kJ mol⁻¹ωB97X-Dπ-stacking of naphthyl arm81

Solvent Effects on Reaction Coordinate Landscapes

Polar aprotic solvents lower the activation barrier for carbamate formation by 6–9 kJ mol⁻¹ relative to toluene due to better stabilization of the zwitterionic TS [6]. Conversely, oxidative addition barriers in Cu-catalyzed amination rise by ~3 kJ mol⁻¹ in DMSO versus PhMe because of ligand substitution equilibria that decrease electron density on copper [11].

Catalytic Cycle Proposals for Metal-Mediated Steps

A consolidated catalytic cycle for Pd-catalyzed N-arylation proceeds through Pd(0)L₂ → oxidative addition to ArCl → amido-Pd(II) after deprotonation → reductive elimination. Experimental Hammett ρ = +0.68 confirms oxidative addition as turnover-limiting for electron-rich aryl chlorides [11].

Advanced Purification Protocol Development

HPLC Method Optimization for Isomer Separation

An isocratic RP-HPLC on Shim-pack CLC-C18 (150 × 4.6 mm, 5 µm) with 10 mM phosphate buffer (pH 7.4)/acetonitrile (65:35) at 25 °C baseline-separates 4-amino-3-methoxybenzoic acid and its 3-/5- isomers (k′ values 1.8–2.6, Rs > 2.0) [12]; adapting to the methylcarbamate ether requires 55:45 buffer/MeCN to compensate for increased hydrophobicity, giving t_R = 7.4 min and Rs = 2.3 versus positional isomers (validation: LOD 0.3 µg mL⁻¹, R² = 0.998) [13].

ParameterOptimized valueOutcomeCitations
ColumnC18, 150 mmRs > 2.058
Mobile phase10 mM PBS (pH 7.4)/MeCN 55:45t_R 7.4 min57
Detection λ225 nmS/N > 5058

Countercurrent Chromatography Applications

BuOH/AcOH/H₂O (4:1:5) two-phase system in hydrostatic CPC retains 62% stationary phase and resolves methylcarbamoyl anisic acids at 150 mg scale within 90 min; partition coefficient (KD) for the target is 1.2, yielding 95% recovery and 98% purity after single run [14] [15].

Spectroscopic Purity Validation Techniques

  • GC–MS EI fragmentation displays base peak at m/z 150 corresponding to [M–CH₃O]⁺; ortho carbamate ether shows additional m/z 120 ion (loss CH₂O) diagnostic for O-methoxy rearrangement [16].
  • qNMR (600 MHz, DMSO-d₆) affords absolute assay; integration of carbamate N-CH₃ singlet (δ 3.02 ppm) against benzoic acid H-2 (δ 6.92 ppm) provides content ≥99.3% w/w.
TechniquePurity (%)Key diagnosticCitations
RP-HPLC (225 nm)98.7%Single peak57
qNMR99.3%δ 3.02 ppm singlet59
HR-MS (ESI)calc 224.0809, found 224.0811Δ 0.9 ppm59

XLogP3

0.1

Dates

Last modified: 04-14-2024

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